1,5-Diformyl-4,8-dimethoxynaphthalene
Overview
Description
1,5-Diformyl-4,8-dimethoxynaphthalene is an organic compound with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol . It is a derivative of naphthalene, featuring two formyl groups and two methoxy groups at specific positions on the naphthalene ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diformyl-4,8-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the formylation of 4,8-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Diformyl-4,8-dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1,5-Dicarboxy-4,8-dimethoxynaphthalene.
Reduction: 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Diformyl-4,8-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,5-diformyl-4,8-dimethoxynaphthalene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. Its formyl groups are reactive sites for nucleophilic addition and condensation reactions, while the methoxy groups can undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Diformyl-4,8-dihydroxynaphthalene: Similar structure but with hydroxyl groups instead of methoxy groups.
1,5-Diacetyl-4,8-dimethoxynaphthalene: Similar structure but with acetyl groups instead of formyl groups.
1,5-Diformyl-2,6-dimethoxynaphthalene: Similar structure but with formyl groups at different positions.
Uniqueness
1,5-Diformyl-4,8-dimethoxynaphthalene is unique due to the specific positioning of its formyl and methoxy groups, which confer distinct reactivity and properties. This unique arrangement allows for selective reactions and applications in various fields of research and industry.
Properties
IUPAC Name |
4,8-dimethoxynaphthalene-1,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-3-10(8-16)14-12(18-2)6-4-9(7-15)13(11)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBGPCUMDHKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C(C2=C(C=C1)C=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560946 | |
Record name | 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128038-44-8 | |
Record name | 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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